molecular formula C16H13ClN2O2 B1278641 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline CAS No. 162364-72-9

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Cat. No. B1278641
M. Wt: 300.74 g/mol
InChI Key: LBGIYCBNJBHZSZ-UHFFFAOYSA-N
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Description

The compound 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a synthetic organic molecule that has been the subject of various studies due to its potential biological activities and its role as an intermediate in the synthesis of more complex chemical entities. The molecule consists of a quinazoline core substituted with a benzyloxy group at the 7-position, a chloro group at the 4-position, and a methoxy group at the 6-position .

Synthesis Analysis

The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through a multi-step process starting from methyl 4-hydroxy-3-methoxybenzoate. The synthetic route involved substitution, nitration, reduction, cyclization, and chlorination steps, culminating in a total yield of 29.2% . This synthetic pathway highlights the complexity and the careful optimization required to assemble such a molecule.

Molecular Structure Analysis

The molecular structure of related quinazoline derivatives has been characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed information about the molecular framework and the nature of the substituents attached to the quinazoline core . For instance, the X-ray powder diffraction data of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, revealed that it crystallizes in an orthorhombic system, which gives insights into the three-dimensional arrangement of the atoms .

Chemical Reactions Analysis

Quinazoline derivatives are versatile in chemical reactions, allowing for the introduction of various functional groups that can modulate their biological activities. For example, the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of pyrrolidine catalysis produced 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, demonstrating the reactivity of the quinazoline scaffold towards the formation of triazole rings . Similarly, the treatment of 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides led to the formation of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazide, showcasing the ability to form hydrazone linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by the nature and position of substituents on the quinazoline ring. The introduction of electron-donating or electron-withdrawing groups can significantly affect properties such as solubility, melting point, and reactivity. The electronic spectra of some derivatives have been recorded, and the effect of substituents on the color of the compounds has been analyzed . Additionally, the antimicrobial and antitubercular activities of some 7-chloroquinazoline derivatives have been evaluated, indicating that structural modifications can lead to compounds with significant biological activities .

Scientific Research Applications

Synthesis Methodology


7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has been synthesized through a meticulous process involving several steps: substitution, nitration, reduction, cyclization, and chlorination, starting from methyl 4-hydroxy-3-methoxybenzoate. The total yield of this multi-step synthesis was recorded at 29.2%, with the final structure confirmed by 1H NMR and MS spectrum analyses (Wang et al., 2015).

Structural and Chemical Characterization

Characterization Techniques


The synthesized 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline and its related derivatives have undergone extensive characterization using various analytical methods, including IR, 1H NMR, 13C NMR, MS, and elemental analysis. These techniques ensure the accurate identification of the chemical structure and purity of the compounds (Yan & Ouyang, 2013).

Biological Activity

Antitumor Activity


Some derivatives of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline have shown significant antitumor activities. Specifically, the compound acts as an effective inhibitor on the proliferation of a lung cancer cell line, indicating its potential utility in cancer treatment (Cai et al., 2019). Additionally, preliminary bioassays indicate that certain compounds possess antitumor activity, particularly against Bcap-37 cells in vitro, with noteworthy inhibition rates (Gui-ping, 2012).

Antimicrobial and Cytotoxic Potential

Antimicrobial Activities


Several synthesized derivatives of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline have been screened for their antibacterial activities. The structures of these compounds were characterized using IR and 1H NMR spectroscopy, highlighting the detailed structural elucidation essential for understanding their biological activities (Shaikh, 2013). Moreover, novel compounds showing in-vitro cytotoxic potential against certain cancer cell lines have been developed, underlining the compound's potential in medical applications (Devi et al., 2013).

properties

IUPAC Name

4-chloro-6-methoxy-7-phenylmethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGIYCBNJBHZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443221
Record name 7-(benzyloxy)-4-chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

CAS RN

162364-72-9
Record name 7-(benzyloxy)-4-chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (35 g), thionyl chloride (440 ml) and DMF (1.75 ml) was heated to reflux for 4 hours. The thionyl chloride was evaporated under vacuum and the residue was azeotroped with toluene three times. The residue was dissolved in N-methylpyrrolidin-2-one (250 ml) to give a solution of 7-benzyloxy-4-chloro-6-methoxyquinazoline.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

After repetition of the reaction so described, a mixture of 7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-3,4-dihydroquinazolin-4-one (20.3 g), thionyl chloride (440 ml) and DMF (1.75 ml) was heated to reflux for 4 hours. The thionyl chloride was evaporated under vacuum and the residue was azeotroped with toluene three times to give 7-benzyloxy-4-chloro-6-methoxyquinazoline.
Name
7-benzyloxy-6-methoxy-3,4-dihydroquinazolin 3,4-dihydroquinazolin-4-one
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 7-benzyloxy-6-methoxy-4-quinazolinone (1 g, 3.5 mmol, from Step D), thionyl chloride (5 mL) and DMF (5 drops) was heated at reflux for 4 h. After cooling excess thionyl chloride was removed by evaporation and the residue azeotroped with toluene to afford the intermediate, 4-chloro-6-methoxy-7-benzyloxyquinazoline, as a yellow solid (652 mg, 62%). MS(ES) 301 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (28 kg) and triethylamine hydrochloride (2.7 kg) were added to anisole (244 kg). N,N-Diisopropylethylamine (19.2 kg) was added, followed by a line wash of anisole (20 kg). The mixture was cooled to 15° C. and phosphorus oxychloride (19.8 kg) added over 5 minutes, followed by a line wash of anisole (13.9 kg). After stirring for 15 minutes the mixture was heated to 80° C. over 90 minutes and held at 80° C. for 1 hour. When the reaction was complete the batch was transferred to a new reactor, followed by a line wash of anisole (39.7 kg). The mixture was cooled to 40° C. and 16.19% w/w aqueous sodium hydroxide solution (132 kg) added over 15 minutes, allowing the temperature to rise to 50° C., followed by a line wash of water (5 kg). The mixture was held at 50° C. for 30 minutes, then heated to 80° C. The batch was filtered through a Gaf filter, followed by a line-wash of anisole (10 kg). The lower aqueous layer was separated and the upper organic layer washed at 80° C. with 20.9% w/w aqueous sodium chloride solution (98.2 kg). The mixture was distilled under reduced pressure (80 mbar) to leave a residual volume of 224 l. 1-Methyl-2-pyrrolidinone (28.9) was added and the mixture heated to 80° C. to give a solution of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
Quantity
28 kg
Type
reactant
Reaction Step One
Quantity
2.7 kg
Type
reactant
Reaction Step One
Quantity
244 kg
Type
reactant
Reaction Step One
Quantity
19.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

7-Benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (35 g, 124 mmol) was suspended in thionyl chloride (440 ml) and DMF (1.75 ml) and heated at reflux for 4 hours. The thionyl chloride was evaporated under vacuum and the residue azeotroped with toluene three times. The residue was dissolved in NMP (250 ml) to give a solution of 7-benzyloxy-4-chloro-6-methoxyquinazoline.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
440 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 2
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 3
Reactant of Route 3
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 4
Reactant of Route 4
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 5
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 6
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Citations

For This Compound
32
Citations
M Wang, P Wang, Y OuYang, L Wang… - … on Applied Science …, 2015 - atlantis-press.com
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (1) was synthesized from methyl 4-hydroxy-3-methoxybenzoate (2) through five steps including substitution, nitration, reduction, …
Number of citations: 0 www.atlantis-press.com
LF Hennequin, ESE Stokes, AP Thomas… - Journal of medicinal …, 2002 - ACS Publications
… The 7-benzyloxy-4-chloro-6-methoxyquinazoline (32) 18 was reacted with anilines under acid catalysis in a protic solvent in the case of anilines with high or moderate nucleophilic …
Number of citations: 403 pubs.acs.org
K Matsuno, J Ushiki, T Seishi, M Ichimura… - Journal of medicinal …, 2003 - ACS Publications
… (5) 7-Benzyloxy-4-chloro-6-methoxyquinazoline (9) was obtained by the same procedure as that of 16b (step 5) from 7 in 92% yield. (6) 4-(7-Benzyloxy-6-methoxy-4-quinazolinyl)-1-…
Number of citations: 61 pubs.acs.org
L Xiong, H He, M Fan, L Hu, F Wang… - Journal of Enzyme …, 2022 - Taylor & Francis
Based on the obtained SARs, further structural optimisation of compound BC2021-104511-15i was conducted in this investigation, and totally ten novel quinoline derivates were …
Number of citations: 1 www.tandfonline.com
M Gao, CM Lola, M Wang, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2011 - Elsevier
… as well as their corresponding N-des-methylated precursors 5b and 5a were synthesized following the published synthetic protocols.3, 8, 9 7-Benzyloxy-4-chloro-6-methoxyquinazoline (…
Number of citations: 31 www.sciencedirect.com
G Schwan, G Barbar Asskar, N Höfgen… - …, 2014 - Wiley Online Library
Based on the potent phosphodiesterase 10 A (PDE10A) inhibitor PQ‐10, we synthesized 32 derivatives to determine relationships between their molecular structure and binding …
P Doig, PA Boriack-Sjodin, J Dumas, J Hu, K Itoh… - Bioorganic & Medicinal …, 2014 - Elsevier
… For the quinazoline series, starting materials such as 4-benzyloxy-5-methoxy-2-nitrobenzamide 2, 21 7-benzyloxy-4-chloro-6-methoxyquinazoline 6 22 and 7-benzyloxy-2,4-dichloro-6-…
Number of citations: 18 www.sciencedirect.com
SNM Boddapati, HB Bollikolla, HS Saini… - Arabian Journal of …, 2023 - Elsevier
Creating effective, ecologically friendly, and commercially viable synthetic routes is crucial in the design and synthesis of organic substances. Quinazoline, a heterocyclic compound …
Number of citations: 0 www.sciencedirect.com
PA Ple, TP Green, LF Hennequin… - Journal of medicinal …, 2004 - ACS Publications
Deregulated activity of the nonreceptor tyrosine kinase c-Src is believed to result in signal transduction, cytoskeletal and adhesion changes, ultimately promoting a tumor-invasive …
Number of citations: 220 pubs.acs.org
LF Hennequin, AP Thomas, C Johnstone… - Journal of medicinal …, 1999 - ACS Publications
… A solution of 7-Benzyloxy-4-chloro-6-methoxyquinazoline hydrochloride 41 (1.2 g, 3.5 mmol) and 4-chloro-2-fluoroaniline (444 μL, 4 mmol) in 2-propanol (40 mL) was refluxed for 1.5 h. …
Number of citations: 367 pubs.acs.org

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